molecular formula C10H10N2S B14289982 5-(4-Aminophenyl)thiophen-2-amine CAS No. 114314-63-5

5-(4-Aminophenyl)thiophen-2-amine

Katalognummer: B14289982
CAS-Nummer: 114314-63-5
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: ZDWBGLOQMVWYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Aminophenyl)thiophen-2-amine is an organic compound that features both an amine group and a thiophene ring The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)thiophen-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.

Another method involves the reduction of nitro compounds to amines. For instance, the reduction of 5-(4-nitrophenyl)thiophen-2-amine using hydrogen gas over a metal catalyst such as palladium or platinum can yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Aminophenyl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Aminophenyl)thiophen-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Aminophenyl)thiophen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Aminophenyl)thiophen-2-amine is unique due to the combination of the thiophene ring and the aromatic amine group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

114314-63-5

Molekularformel

C10H10N2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

5-(4-aminophenyl)thiophen-2-amine

InChI

InChI=1S/C10H10N2S/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-6H,11-12H2

InChI-Schlüssel

ZDWBGLOQMVWYLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(S2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.